molecular formula C26H26N4O5 B14964261 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14964261
M. Wt: 474.5 g/mol
InChI Key: PZYISIVGQYBZAE-UHFFFAOYSA-N
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for preparing pyrrolo[3,2-d]pyrimidine derivatives . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and proteins involved in cell cycle regulation and apoptosis. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-33-20-11-17(12-21(34-2)25(20)35-3)28-22(31)14-29-13-19(16-7-5-4-6-8-16)23-24(29)26(32)30(15-27-23)18-9-10-18/h4-8,11-13,15,18H,9-10,14H2,1-3H3,(H,28,31)

InChI Key

PZYISIVGQYBZAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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